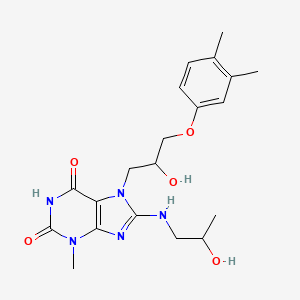

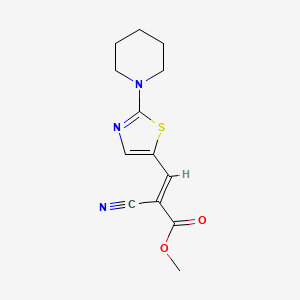

methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

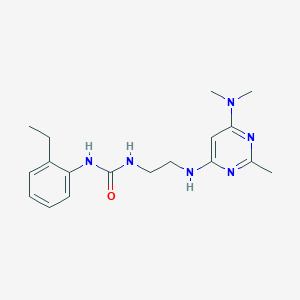

“Methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate” is a chemical compound with the molecular formula C13H15N3O2S . Its CAS number is 477868-73-8 . This product is intended for research use only and is not suitable for human or veterinary use.

Molecular Structure Analysis

The molecular structure of this compound is denoted by the formula C13H15N3O2S . This indicates that it contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The exact arrangement of these atoms in the molecule would be best determined through techniques like X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The molecular weight of this compound is 277.34. Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Aplicaciones Científicas De Investigación

Synthesis and Reactions

One study focuses on the synthesis and reactions of heterocyclic methyl 2-propenoates and 2,3-epoxypropanoates with nucleophiles, exploring the formation of various compounds including those involving piperidine to yield threo and methyl erythro derivatives. This research contributes to the understanding of reaction mechanisms and the synthesis of heterocyclic compounds (Agarwal & Knaus, 1985).

Corrosion Inhibition

Another application is in the study of corrosion inhibition. Benzimidazole derivatives, including those modified with piperidine, have been investigated for their inhibitory action on corrosion of steel in hydrochloric acid, demonstrating significant inhibition efficiency. These findings have implications for materials science and engineering, particularly in extending the life of metals in corrosive environments (Yadav et al., 2016).

Antimicrobial Activity

Research into the antimicrobial activity of thiazolo[3, 2]pyridines containing pyrazolyl moiety reveals the synthesis of novel compounds and their efficacy against microbial strains. This area of study contributes to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (El‐Emary et al., 2005).

Synthesis of Polyfunctional Heterocyclic Systems

The synthesis and transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its derivatives are explored as versatile reagents for the preparation of polyfunctional heterocyclic systems. This research has potential applications in the synthesis of complex organic molecules for various uses in medicinal chemistry and materials science (Pizzioli et al., 1998).

Mecanismo De Acción

The mechanism of action of this compound is not specified in the sources I found. It’s important to note that the mechanism of action can vary greatly depending on the context in which the compound is used.

Propiedades

IUPAC Name |

methyl (E)-2-cyano-3-(2-piperidin-1-yl-1,3-thiazol-5-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-18-12(17)10(8-14)7-11-9-15-13(19-11)16-5-3-2-4-6-16/h7,9H,2-6H2,1H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWQZXOSBOJMSG-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CN=C(S1)N2CCCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CN=C(S1)N2CCCCC2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-Dimethylphenyl)methyl]-8-(2-methoxy-5-methylphenyl)-1-methyl-1,3,5-tri hydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2793407.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2793415.png)

![1-benzyl-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2793421.png)

![3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2793422.png)

![N-(furan-2-ylmethyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2793424.png)